Methyl 5-bromo-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-1-benzothiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as benzothiophenes. These are polycyclic aromatic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a carboxylate ester group in the molecule suggests that it could be a versatile intermediate for the synthesis of various biologically active molecules or for further chemical transformations.
Synthesis Analysis
The synthesis of related benzothiophene derivatives has been reported in several studies. For instance, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using Et3SiH/I2 as a reducing agent, indicating the potential for chemoselective transformations in the benzothiophene series . Another study reported the synthesis of methyl 3-halo-1-benzothiophene-2-carboxylates, which are closely related to the target molecule, through an electrochemical reduction process . These methods could potentially be adapted for the synthesis of methyl 5-bromo-1-benzothiophene-2-carboxylate.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives has been extensively studied. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed, revealing a thiophene ring substituted with amino and methyl ester groups, stabilized by intra- and intermolecular hydrogen bonds . This suggests that similar stabilizing interactions could be present in the structure of methyl 5-bromo-1-benzothiophene-2-carboxylate.
Chemical Reactions Analysis
Benzothiophene derivatives undergo various chemical reactions. An "abnormal" bromination reaction selectivity was observed for 5-diarylamino-2-methylbenzo[b]thiophene, where bromination occurred at unexpected positions due to a special electron structure . This indicates that bromination reactions of benzothiophene derivatives can be highly regioselective and influenced by the electronic properties of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. For instance, the electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates was investigated, revealing that the reduction follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical . This information could be relevant for understanding the reactivity of methyl 5-bromo-1-benzothiophene-2-carboxylate.
Scientific Research Applications
DNA Methyltransferase Inhibitors
DNA methylation plays a crucial role in epigenetic gene regulation, impacting chromatin structure, transcriptional repression, and the suppression of transposable elements. Methyl 5-bromo-1-benzothiophene-2-carboxylate, as part of the broader chemical family, might have relevance in research on DNA methylation due to its structural features. DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown potential in inhibiting hypermethylation and restoring suppressor gene expression in cancer research. These inhibitors have been explored for their antitumor effects in vitro and in vivo, demonstrating the importance of methyl groups in regulating gene expression and the potential therapeutic applications of methylated compounds (Goffin & Eisenhauer, 2002).
Environmental Epigenetics and Genome Flexibility
Environmental factors can induce epigenetic changes, such as DNA methylation/demethylation, impacting genome regulation. Research in this area focuses on how chemical exposures, including those to compounds with methyl groups, influence epigenetic patterns, leading to alterations in gene expression and potentially contributing to various pathologies. Studies highlight the sensitivity of DNA hydroxymethylation as a biosensor for environmental factors, suggesting that compounds like Methyl 5-bromo-1-benzothiophene-2-carboxylate could be of interest in understanding environmental epigenetics (Efimova et al., 2020).
Pharmacological and Synthetic Profile of Benzothiazepine
The benzothiazepine framework, closely related to benzothiophenes, exhibits a range of biological activities, including coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. Research into benzothiazepines and their derivatives, including potentially Methyl 5-bromo-1-benzothiophene-2-carboxylate, could provide insights into novel therapeutic agents. This underscores the importance of structural motifs found in benzothiophenes and their utility in drug discovery (Dighe et al., 2015).
Safety And Hazards
“Methyl 5-bromo-1-benzothiophene-2-carboxylate” is classified as Acute Tox. 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It is also classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319), indicating it causes skin and eye irritation . It is also classified as STOT SE 3 (H335), which means it may cause respiratory irritation .
properties
IUPAC Name |
methyl 5-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVZHUZZZKQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384973 | |
Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1-benzothiophene-2-carboxylate | |
CAS RN |
7312-11-0 | |
Record name | Methyl 5-bromobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7312-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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